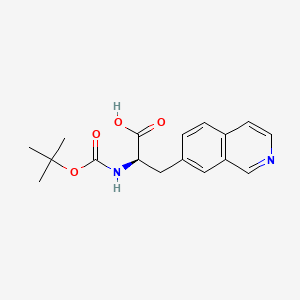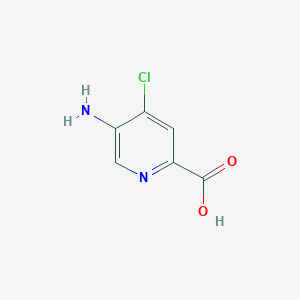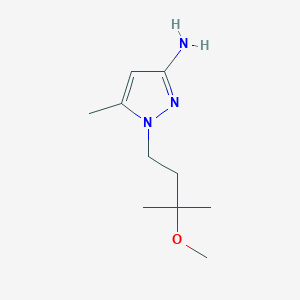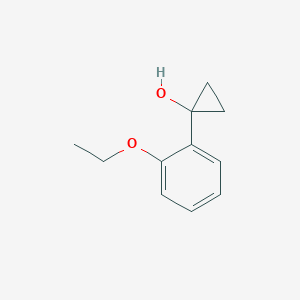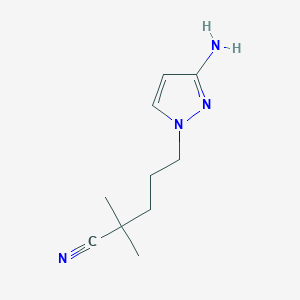
5-(3-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile: is a chemical compound that features a pyrazole ring substituted with an amino group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazole ring is replaced by an amino group.
Attachment of the Nitrile Group: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(3-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 5-(3-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(3-Amino-1H-pyrazol-1-yl)pyridine
- 5-Bromo-1-methyl-1H-pyrazol-3-amine
- (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(3-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and nitrile groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
5-(3-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-10(2,8-11)5-3-6-14-7-4-9(12)13-14/h4,7H,3,5-6H2,1-2H3,(H2,12,13) |
InChI 键 |
FWBBYHAHDURSMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCN1C=CC(=N1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



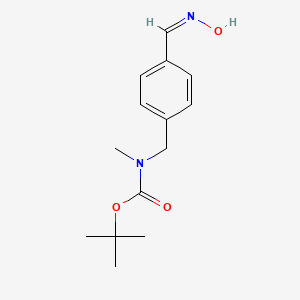
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
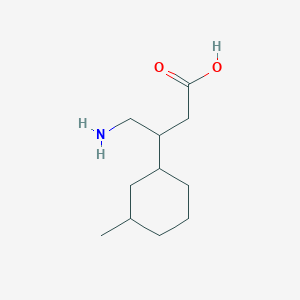
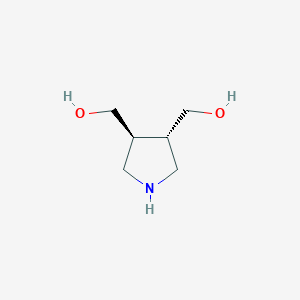
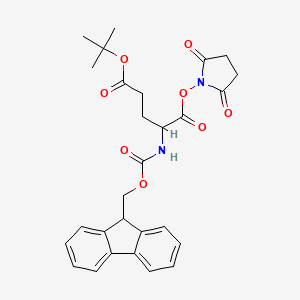
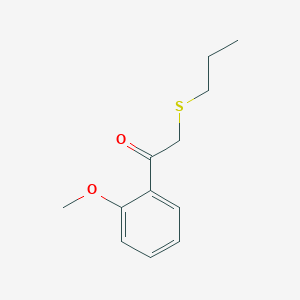
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
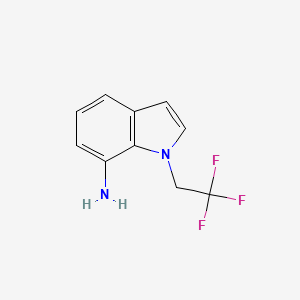
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
